Cas no 101250-48-0 ((5S)-5-benzylmorpholin-3-one)

(5S)-5-benzylmorpholin-3-one 化学的及び物理的性質
名前と識別子
-
- 3-Morpholinone, 5-(phenylmethyl)-, (5S)-
- (S)-5-benzylmorpholin-3-one
- (5S)-5-benzylmorpholin-3-one
- MFCD27940847
- EN300-8781492
- CS-B0757
- DB-247139
- F86967
- SCHEMBL1177522
- 101250-48-0
-
- MDL: MFCD27940847
- インチ: InChI=1S/C11H13NO2/c13-11-8-14-7-10(12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)/t10-/m0/s1
- InChIKey: PXPFDUZBGQDAEP-JTQLQIEISA-N
- ほほえんだ: O=C1N[C@H](COC1)CC2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 191.09469
- どういたいしつりょう: 191.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- PSA: 38.33
(5S)-5-benzylmorpholin-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM484013-100mg |
(S)-5-Benzylmorpholin-3-one |
101250-48-0 | 97% | 100mg |
$126 | 2023-02-03 | |
Enamine | EN300-8781492-2.5g |
(5S)-5-benzylmorpholin-3-one |
101250-48-0 | 95.0% | 2.5g |
$1063.0 | 2025-03-21 | |
Enamine | EN300-8781492-0.5g |
(5S)-5-benzylmorpholin-3-one |
101250-48-0 | 95.0% | 0.5g |
$422.0 | 2025-03-21 | |
Ambeed | A774383-1g |
(S)-5-Benzylmorpholin-3-one |
101250-48-0 | 97% | 1g |
$495.0 | 2025-02-20 | |
Enamine | EN300-8781492-1.0g |
(5S)-5-benzylmorpholin-3-one |
101250-48-0 | 95.0% | 1.0g |
$541.0 | 2025-03-21 | |
Enamine | EN300-8781492-10g |
(5S)-5-benzylmorpholin-3-one |
101250-48-0 | 95% | 10g |
$3929.0 | 2023-09-01 | |
Aaron | AR0004QN-100mg |
3-Morpholinone, 5-(phenylmethyl)-, (5S)- |
101250-48-0 | 96% | 100mg |
$163.00 | 2025-02-13 | |
A2B Chem LLC | AA05043-1g |
(S)-5-Benzylmorpholin-3-one |
101250-48-0 | 97% | 1g |
$396.00 | 2024-04-20 | |
Chemenu | CM484013-1g |
(S)-5-Benzylmorpholin-3-one |
101250-48-0 | 97% | 1g |
$420 | 2023-02-03 | |
Enamine | EN300-8781492-5.0g |
(5S)-5-benzylmorpholin-3-one |
101250-48-0 | 95.0% | 5.0g |
$1572.0 | 2025-03-21 |
(5S)-5-benzylmorpholin-3-one 関連文献
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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8. Back matter
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
(5S)-5-benzylmorpholin-3-oneに関する追加情報
Introduction to (5S)-5-benzylmorpholin-3-one (CAS No. 101250-48-0)
(5S)-5-benzylmorpholin-3-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 101250-48-0, has garnered attention due to its potential applications in drug development and medicinal chemistry. The enantiomeric purity and stereochemical configuration of this molecule play a crucial role in determining its biological activity, making it a subject of extensive research and development.
The structural framework of (5S)-5-benzylmorpholin-3-one consists of a morpholine ring substituted with a benzyl group at the 5-position and a carbonyl group at the 3-position. This configuration contributes to its distinctive chemical properties, including solubility, stability, and reactivity. The presence of the stereogenic center at the 5-position (S-configuration) is particularly noteworthy, as it influences the molecule's interaction with biological targets.
In recent years, there has been growing interest in the pharmacological properties of morpholine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the morpholine moiety exhibit various therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties. Among these derivatives, (5S)-5-benzylmorpholin-3-one has shown particular promise in preclinical studies, suggesting its potential as a lead compound for the development of novel therapeutic agents.
One of the most compelling aspects of (5S)-5-benzylmorpholin-3-one is its role in the synthesis of biologically active molecules. The benzyl group and the morpholine ring provide a versatile scaffold that can be modified to enhance specific pharmacological properties. For instance, modifications at the 3-position can introduce additional functional groups that improve binding affinity to target proteins or enzymes. This flexibility makes (5S)-5-benzylmorpholin-3-one an invaluable building block in medicinal chemistry.
The stereochemical purity of (5S)-5-benzylmorpholin-3-one is another critical factor that contributes to its efficacy. Enantiomeric excess and configurational stability are essential for ensuring that the compound interacts optimally with biological targets. Recent advancements in synthetic methodologies have enabled the efficient preparation of enantiomerically pure forms of this compound, facilitating more accurate and reliable pharmacological evaluations.
Recent research has highlighted the potential applications of (5S)-5-benzylmorpholin-3-one in addressing various therapeutic challenges. For example, studies have explored its interactions with enzymes involved in inflammatory pathways, suggesting that it may serve as a precursor for drugs targeting chronic inflammatory diseases. Additionally, its structural features make it a candidate for developing antiviral agents, particularly against viruses that rely on morpholine-containing compounds for replication.
The synthesis of (5S)-5-benzylmorpholin-3-one involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Modern synthetic techniques, such as asymmetric catalysis and chiral auxiliary methods, have been employed to achieve high yields and enantiomeric purity. These advancements not only streamline the production process but also enhance the overall quality and consistency of the final product.
In conclusion, (5S)-5-benzylmorpholin-3-one (CAS No. 101250-48-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its role as a key intermediate in drug development underscores its importance in medicinal chemistry research. As further studies continue to uncover its potential applications, this compound is poised to contribute significantly to the discovery and development of novel therapeutic agents.
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